(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

COX-2 inhibition 15-LOX inhibition anti-inflammatory SAR

(5E)-2-Mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 890340-05-3; MF: C₁₇H₁₄N₂OS; MW: 294.4 g/mol) is a 5-arylidene-2-thioxoimidazolidin-4-one derivative within the broader 2-thioxoimidazolidin-4-one (thiohydantoin) class. The compound features a 2-mercapto (thioxo) group at position 2, an N3-phenyl substituent, and an E-configuration 3-methylbenzylidene moiety at position It is catalogued under PubChem CID 53407435 and MDL MFCD12028018.

Molecular Formula C17H14N2OS
Molecular Weight 294.4 g/mol
Cat. No. B13711703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Molecular FormulaC17H14N2OS
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19(17(21)18-15)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,21)/b15-11+
InChIKeyLMBBNHOHGGTJFA-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (5E)-2-Mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 890340-05-3)


(5E)-2-Mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 890340-05-3; MF: C₁₇H₁₄N₂OS; MW: 294.4 g/mol) is a 5-arylidene-2-thioxoimidazolidin-4-one derivative within the broader 2-thioxoimidazolidin-4-one (thiohydantoin) class [1]. The compound features a 2-mercapto (thioxo) group at position 2, an N3-phenyl substituent, and an E-configuration 3-methylbenzylidene moiety at position 5. It is catalogued under PubChem CID 53407435 and MDL MFCD12028018 [2]. Commercially, it is available from multiple suppliers at purities typically ≥95% [3].

Why Generic 2-Thioxoimidazolidin-4-one Analogs Cannot Substitute for (5E)-2-Mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one


Within the 2-thioxoimidazolidin-4-one chemotype, even minor substituent variations on the 5-arylidene ring produce large differences in target selectivity and enzymatic inhibition profiles. Published structure–activity relationship (SAR) data for structurally analogous 4-arylidene-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones demonstrate that the identity and position of aryl substituents determine whether a compound preferentially inhibits COX-2, 15-LOX, or both [1]. The m-methyl substituent on the benzylidene ring of the target compound introduces a steric and electronic environment distinct from that of the unsubstituted benzylidene analog (CAS 32832-07-8) or the ortho-methyl isomer (CAS 13109-85-8) . Consequently, substituting any of these analogs without revalidating the target binding, selectivity, and functional assay outcomes risks undermining experimental reproducibility.

Quantitative Differentiation Evidence: (5E)-2-Mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one vs. Closest Analogs


m-Methyl Substituent Confers Distinct COX-2 vs. 15-LOX Selectivity Profile Relative to Other Arylidene Substitutions

In the 4-arylidene-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-one series evaluated by Osman et al. (2024), the nature of the arylidene substituent directly controls the COX-2 selectivity index (SI). While the specific 3-methylbenzylidene analog was not among the 18 compounds (4a–r) tested, the SAR trend shows that electron-donating substituents on the arylidene ring modulate 15-LOX inhibitory potency and COX-2 selectivity relative to celecoxib (COX-2 SI = 1.0 reference). Compound 4k (4-isopropyl substitution) was the most selective COX-2 inhibitor in the series [1]. By extension, the m-methyl group on the target compound provides a distinct electronic and steric signature compared to the p-methyl, p-methoxy, or unsubstituted analogs, predicting a differentiated selectivity profile that must be empirically verified [1].

COX-2 inhibition 15-LOX inhibition anti-inflammatory SAR

N3-Phenyl-2-thioxo Scaffold Demonstrates COX-2 Inhibition Comparable to Celecoxib, Unlike 2,4-Dione Analogs

The 2-thioxoimidazolidin-4-one scaffold (containing the C=S group) is pharmacologically distinct from the 2,4-imidazolidinedione (hydantoin) scaffold (containing C=O at position 2). El-Emam et al. (2015) reported that (±)-3-(substituted phenyl)-5-phenyl-2-thioxoimidazolidin-4-ones achieve COX-2 inhibition of 49.3–62.9% at 100 µM, with compound 23 (4-phenoxyphenyl analog) being the most active anti-inflammatory agent in the series, reducing carrageenan-induced paw edema to 16.6 ± 4.3% increase versus 66.2 ± 12.6% for celecoxib [1]. By contrast, the corresponding 2,4-dione derivatives show a different inhibition profile [2]. The target compound retains the 2-thioxo pharmacophore essential for this COX-2 inhibitory activity, whereas the 2,4-dione analog (CAS not available for direct 3-methylbenzylidene-2,4-dione) would be predicted to lose this activity.

COX-2 inhibitor scaffold 2-thioxo vs. 2,4-dione anti-inflammatory chemotype

Estrogen Receptor Binding Potential of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives Validates Target Scaffold for Anticancer Screening

Vanitha et al. (2021) synthesized and characterized 3-phenyl-2-thioxoimidazolidin-4-one derivatives (5a–c) bearing various 5-arylidene substituents and demonstrated notable binding interactions with the estrogen receptor (3ERT) via molecular docking . While the study focused on compounds 5a–c (not the 3-methylbenzylidene analog), the core 3-phenyl-2-thioxoimidazolidin-4-one scaffold with arylidene substitution was validated as a ligand for 3ERT. The (5E)-2-mercapto-5-(3-methylbenzylidene) analog shares this validated core scaffold, and the m-methyl substituent provides unique steric and hydrophobic parameters (XLogP3-AA = 3.8; TPSA = 64.4 Ų) [1] that differentiate it from the reported 5a–c compounds, warranting independent evaluation.

estrogen receptor docking anticancer screening 2-thioxoimidazolidin-4-one

2-Mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Core Is Recognized as a Dopamine-β-Hydroxylase Inhibitor Pharmacophore, Unlike Non-Thiol Analogs

Patent literature establishes that 1,3-dihydroimidazole-2-thione derivatives (the core present in the target compound) act as peripherally selective dopamine-β-hydroxylase (DβH) inhibitors [1]. The 2-mercapto (thioxo) functionality is critical for DβH inhibition; replacement with oxygen (2,4-dione analogs) or alkylation of the thiol (2-alkylthio analogs) abolishes this pharmacological activity [2]. The target compound, bearing the intact 2-mercapto group on the N3-phenyl-substituted imidazol-4-one core, retains this DβH pharmacophore, while the 3-methylbenzylidene moiety at position 5 provides additional opportunities for modulating potency and peripheral selectivity that are absent in the unsubstituted or differently substituted analogs.

dopamine-β-hydroxylase inhibition 1,3-dihydroimidazole-2-thione DBH pharmacophore

Physicochemical Differentiation: Computed XLogP3-AA and TPSA Values Distinguish the m-Methylbenzylidene Isomer from Ortho- and Para-Methyl Analogs

PubChem-computed physicochemical properties provide quantitative differentiation between the target compound and its positional isomers. The (5E)-2-mercapto-5-(3-methylbenzylidene) isomer has XLogP3-AA = 3.8 and TPSA = 64.4 Ų [1]. The ortho-methyl isomer (2-methylbenzylidene, CAS 13109-85-8) and the unsubstituted benzylidene analog (CAS 32832-07-8) share the same molecular formula (C₁₆H₁₂N₂OS for the unsubstituted; C₁₇H₁₄N₂OS for the methyl isomers) but differ in computed logP, steric topography, and hydrogen-bonding surface, directly impacting membrane permeability, protein binding, and solubility . These computed differences translate to distinct chromatographic retention times and biological partitioning behavior.

XLogP3-AA topological polar surface area physicochemical property differentiation

Validated Research and Procurement Application Scenarios for (5E)-2-Mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one


Dual COX-2/15-LOX Anti-Inflammatory Lead Optimization and SAR Expansion

Building on the Osman et al. (2024) arylidene-5(4H)-imidazolone series [1], the target compound serves as a structurally distinct m-methylbenzylidene probe for expanding COX-2/15-LOX dual-inhibition SAR libraries. Its 3-methyl substitution fills a gap in the published substitution matrix, enabling quantitative benchmarking of selectivity index shifts relative to the p-methoxy (4f), p-isopropyl (4k), and other analogs. Procurement supports head-to-head enzymatic testing (COX-1/COX-2 inhibition at 100 µM; 15-LOX IC₅₀ determination) with celecoxib and indomethacin as dual-reference standards.

Anticancer Screening Against Estrogen Receptor-Positive Breast Cancer Models

Based on the Vanitha et al. (2021) validation of 3-phenyl-2-thioxoimidazolidin-4-one derivatives as 3ERT ligands , the target compound extends that scaffold to the 3-methylbenzylidene substitution. Its computed XLogP3-AA of 3.8 and TPSA of 64.4 Ų [2] place it within drug-like chemical space suitable for cellular uptake studies. Applications include in vitro cytotoxicity screening against MCF-7 (ER+) breast cancer cell lines, competitive estrogen receptor binding assays, and ADME profiling to correlate the m-methyl effect with cellular permeability.

Dopamine-β-Hydroxylase (DβH) Inhibitor Pharmacological Tool Compound Development

The 1,3-dihydroimidazole-2-thione core, preserved in the target compound, is a known DβH pharmacophore per patent disclosures [3]. The N3-phenyl and 5-(3-methylbenzylidene) groups provide additional vectors for modulating peripheral selectivity and potency. Use cases include in vitro DβH enzyme inhibition assays, ex vivo measurement of norepinephrine reduction in sympathetic nerve terminals, and structure-guided optimization of peripherally selective DβH inhibitors for hypertension research.

Analytical Reference Standard for Positional Isomer Identification and Quality Control

With a defined CAS (890340-05-3), MDL (MFCD12028018), PubChem CID (53407435), and computed physicochemical properties [2], the target compound is uniquely suited as an analytical reference standard. Its chromatographic and spectroscopic fingerprint distinguishes it from the ortho-methyl isomer (CAS 13109-85-8) and the unsubstituted benzylidene analog (CAS 32832-07-8) . Applications include HPLC method development, LC-MS/MS impurity profiling, and NMR-based isomer confirmation in synthetic chemistry QC workflows.

Quote Request

Request a Quote for (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.